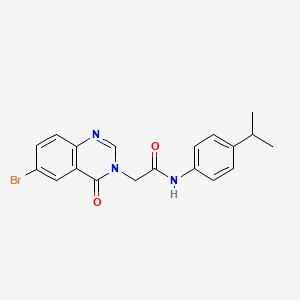

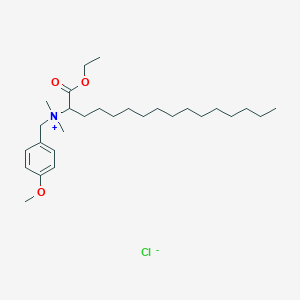

![molecular formula C23H21N3O2 B11944116 1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone CAS No. 200060-53-3](/img/structure/B11944116.png)

1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-{(E)-[4-(1,3-dihidro-2H-isoindol-2-il)-3-metoxifenil]diazenil}fenil)etanona es un compuesto orgánico que pertenece a la clase de los compuestos azo. Estos compuestos se caracterizan por la presencia de un doble enlace nitrógeno-nitrógeno (N=N) y se utilizan a menudo como colorantes debido a sus colores vivos. El compuesto también contiene una porción de isoindolina, que es una estructura bicíclica que incluye un anillo de benceno fusionado a un anillo de cinco miembros que contiene nitrógeno.

Métodos De Preparación

La síntesis de 1-(4-{(E)-[4-(1,3-dihidro-2H-isoindol-2-il)-3-metoxifenil]diazenil}fenil)etanona suele implicar los siguientes pasos:

Diazotación: Una amina aromática se trata con ácido nitroso para formar una sal de diazonio.

Reacción de acoplamiento: La sal de diazonio se acopla entonces con un fenol o una amina aromática para formar el compuesto azo.

Acetilación: El compuesto azo resultante se acetila utilizando anhídrido acético para introducir el grupo etanona.

Los métodos de producción industrial a menudo implican pasos similares, pero están optimizados para la síntesis a gran escala, incluido el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento constantes.

Análisis De Reacciones Químicas

1-(4-{(E)-[4-(1,3-dihidro-2H-isoindol-2-il)-3-metoxifenil]diazenil}fenil)etanona experimenta varias reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de quinonas.

Reducción: La reducción del grupo azo se puede lograr utilizando agentes reductores como el ditionito de sodio o el hidrógeno en presencia de un catalizador, lo que da como resultado la formación de aminas.

Sustitución: El compuesto puede sufrir reacciones de sustitución electrófila, particularmente en los anillos aromáticos, utilizando reactivos como halógenos o ácidos sulfónicos.

Aplicaciones Científicas De Investigación

1-(4-{(E)-[4-(1,3-dihidro-2H-isoindol-2-il)-3-metoxifenil]diazenil}fenil)etanona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como colorante en varios procesos químicos y como reactivo en síntesis orgánica.

Biología: Se emplea en técnicas de tinción para microscopía para visualizar componentes celulares.

Medicina: Se investiga su posible uso en sistemas de administración de fármacos y como agente terapéutico debido a su capacidad de interactuar con moléculas biológicas.

Industria: Se utiliza en la producción de plásticos, textiles e tintas de colores.

Mecanismo De Acción

El mecanismo de acción de 1-(4-{(E)-[4-(1,3-dihidro-2H-isoindol-2-il)-3-metoxifenil]diazenil}fenil)etanona implica su interacción con objetivos moleculares como enzimas y receptores. El grupo azo puede sufrir una reducción en los sistemas biológicos, lo que lleva a la liberación de aminas activas que pueden interactuar con varias vías. La porción de isoindolina también puede contribuir a su afinidad de unión y especificidad hacia ciertos objetivos moleculares.

Comparación Con Compuestos Similares

Compuestos similares a 1-(4-{(E)-[4-(1,3-dihidro-2H-isoindol-2-il)-3-metoxifenil]diazenil}fenil)etanona incluyen:

- Metil 4-[(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)metil]-1-metil-1H-pirazol-5-carboxilato

- Etil 2-[(1,3-dihidro-1,3-dioxo-2H-isoindol-2-il)tio]-2,2-difluoroacetato

- Lenalidomida

Estos compuestos comparten similitudes estructurales, particularmente la porción de isoindolina, pero difieren en sus grupos funcionales y estructura molecular general, lo que lleva a propiedades y aplicaciones únicas.

Propiedades

Número CAS |

200060-53-3 |

|---|---|

Fórmula molecular |

C23H21N3O2 |

Peso molecular |

371.4 g/mol |

Nombre IUPAC |

1-[4-[[4-(1,3-dihydroisoindol-2-yl)-3-methoxyphenyl]diazenyl]phenyl]ethanone |

InChI |

InChI=1S/C23H21N3O2/c1-16(27)17-7-9-20(10-8-17)24-25-21-11-12-22(23(13-21)28-2)26-14-18-5-3-4-6-19(18)15-26/h3-13H,14-15H2,1-2H3 |

Clave InChI |

DMALVDAHXGFIGN-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N3CC4=CC=CC=C4C3)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

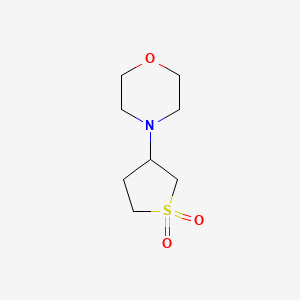

![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)

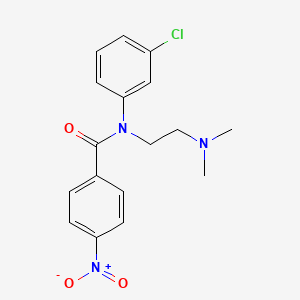

![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)

![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)